molecular formula C13H16N4O B15016608 4-tert-butyl-N-(1H-1,2,4-triazol-5-yl)benzamide

4-tert-butyl-N-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B15016608
M. Wt: 244.29 g/mol
InChI Key: QTWFVXYPXUVZHJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzamide is a compound that features a benzamide core substituted with a tert-butyl group and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under strong oxidative conditions.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amino derivatives of benzamide.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for various functional groups, allowing it to bind to enzymes or receptors and modulate their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(4H-1,2,4-triazol-3-yl)benzamide is unique due to the combination of the tert-butyl group and the 1,2,4-triazole ring, which imparts specific chemical and biological properties. The presence of the triazole ring allows for versatile interactions with biological targets, while the tert-butyl group enhances stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

4-tert-butyl-N-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C13H16N4O/c1-13(2,3)10-6-4-9(5-7-10)11(18)16-12-14-8-15-17-12/h4-8H,1-3H3,(H2,14,15,16,17,18)

InChI Key

QTWFVXYPXUVZHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=NN2

Origin of Product

United States

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